molecular formula C13H19NO B14632301 Heptanamide, N-phenyl- CAS No. 56051-98-0

Heptanamide, N-phenyl-

Cat. No.: B14632301
CAS No.: 56051-98-0
M. Wt: 205.30 g/mol
InChI Key: CHQWLWFOYFRJDY-UHFFFAOYSA-N
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Description

Heptanamide, N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of a heptanamide backbone with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanamide, N-phenyl- typically involves the reaction of heptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent. The reaction can be represented as follows:

C6H5NH2+C7H15COOHC6H5NHCOC7H15+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{NHCOC}_7\text{H}_{15} + \text{H}_2\text{O} C6​H5​NH2​+C7​H15​COOH→C6​H5​NHCOC7​H15​+H2​O

Industrial Production Methods

In industrial settings, the production of Heptanamide, N-phenyl- can be achieved through more efficient methods such as the use of acyl chlorides or anhydrides. For example, heptanoyl chloride can react with aniline to form the desired amide:

C6H5NH2+C7H15COClC6H5NHCOC7H15+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_7\text{H}_{15}\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOC}_7\text{H}_{15} + \text{HCl} C6​H5​NH2​+C7​H15​COCl→C6​H5​NHCOC7​H15​+HCl

Chemical Reactions Analysis

Types of Reactions

Heptanamide, N-phenyl- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the amide can produce the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: Heptanoic acid and aniline.

    Reduction: N-phenylheptanamine.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Heptanamide, N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanamide, N-phenyl- involves its interaction with specific molecular targets. For instance, it may act on enzymes such as limonene-1,2-epoxide hydrolase . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: Similar structure but with a benzene ring instead of a heptane chain.

    Acetamide: Contains a shorter acyl chain (acetyl group) compared to heptanamide.

    Butyramide: Contains a butyl group instead of a heptane chain.

Uniqueness

Heptanamide, N-phenyl- is unique due to its specific combination of a heptane chain and a phenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific synthetic and research applications where other amides may not be suitable.

Properties

CAS No.

56051-98-0

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-phenylheptanamide

InChI

InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15)

InChI Key

CHQWLWFOYFRJDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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